Cobalt(II) isooctanoate
Description
Contextualizing Organocobalt(II) Compounds within Modern Catalysis and Materials Science
Organocobalt compounds, characterized by a carbon-cobalt bond, are integral to modern chemistry, with wide-ranging applications in organic synthesis, catalysis, and materials science. chemicalbull.comwikipedia.org As an earth-abundant transition metal, cobalt presents an attractive and more sustainable alternative to precious metal catalysts. researchgate.net The study of organocobalt compounds has grown in importance due to their unique reactivity and versatility. chemicalbull.com In catalysis, they are instrumental in promoting key carbon-carbon bond-forming reactions and other organic transformations, often under mild conditions, which is beneficial for sustainable synthesis pathways. chemicalbull.com
In materials science, organocobalt compounds are utilized to create new materials with specific magnetic, electrical, or catalytic properties. chemicalbull.com The incorporation of cobalt-containing moieties into polymers or coordination polymers expands the functional range of these materials. chemicalbull.comresearchgate.net Research in this area has led to the development of organocobalt clusters and polymers with applications in magnetism and catalysis. researchgate.net The foundational understanding of organocobalt chemistry stems from the study of vitamin B12, a naturally occurring organometallic catalyst containing a cobalt-carbon bond. wikipedia.orgresearchgate.net This has inspired the synthesis of numerous synthetic analogues, including those based on cyclopentadienyl (B1206354) anions, N-heterocyclic carbenes, and pincer ligands, which are employed as catalysts for organic reactions and the activation of small molecules. researchgate.net
Significance of Cobalt(II) Isooctanoate as a Precursor and Active Species in Academic Studies
This compound serves as a crucial precursor and active species in a variety of academic research areas, primarily due to its catalytic properties and its utility in materials synthesis. It is frequently employed as a catalyst or co-catalyst in oxidation reactions and polymerization processes. made-in-china.comstanfordmaterials.comnengqianchemical.comfcad.com
One of the prominent applications of this compound is as a catalyst in the oxidation of hydrocarbons. For instance, it has been used in the aerobic oxidation of cyclohexane (B81311) to produce cyclohexanol (B46403) and cyclohexanone (B45756), which are important industrial intermediates. worldscientific.comworldscientific.comdoi.org In these reactions, the cobalt salt facilitates the decomposition of hydroperoxides, a key step in the oxidation chain.
Furthermore, this compound is a well-established accelerator for the curing of unsaturated polyester (B1180765) resins. made-in-china.commade-in-china.com It promotes the decomposition of peroxides, initiating the free-radical polymerization process that leads to the cross-linking and hardening of the resin. nengqianchemical.com Its good solubility in the resin matrix and high catalytic activity make it highly effective for this purpose. made-in-china.comnengqianchemical.com
In the realm of materials science, this compound has been utilized as a precursor for the synthesis of advanced nanomaterials. A notable example is its use in a one-step, vapor-pressure-induced synthesis to fabricate spherical-like Co9S8/N, S-codoped carbon nanocomposites. e3s-conferences.org These materials have shown promise as high-performance anodes for lithium-ion batteries. e3s-conferences.org
The following table summarizes selected research findings where this compound was used as a precursor or catalyst.
| Research Area | Role of this compound | Investigated Reaction/Process | Key Finding |
| Oxidation Catalysis | Catalyst | Aerobic oxidation of cyclohexane | Metalloporphyrin-catalyzed systems showed better performance, but cobalt isooctanoate is a traditional catalyst for this process. worldscientific.comworldscientific.comresearchgate.net |
| Oxidation Catalysis | Catalyst | Selective oxidation of hydrocarbons | Used in a metal and quinone composite catalyst system to produce alcohols and ketones from hydrocarbons like cyclohexane and adamantane. google.com |
| Polymer Chemistry | Accelerator/Promoter | Curing of unsaturated polyester resins | Acts as an ideal accelerator for room temperature curing, noted for high purity and good color. made-in-china.commade-in-china.com |
| Polymer Chemistry | Catalyst Component | UV/thermal dual-curable systems | Used in conjunction with other components to improve thermal stability and other properties of cured polyurethane acrylate (B77674) samples. researchgate.netresearchgate.net |
| Materials Synthesis | Precursor | Synthesis of Co9S8/NSC nanocomposites | Utilized in the pyrolysis of a mixture to create nanocomposites for lithium-ion battery anodes. e3s-conferences.org |
Evolution of Research Trajectories for Cobalt(II) Carboxylates in Mechanistic and Applied Chemistry
The research trajectory for cobalt(II) carboxylates, including isooctanoate, has evolved significantly, moving from phenomenological observations of catalytic activity to deep mechanistic investigations. Initially, the focus was on the applied aspects, such as their role as driers in paints and as catalysts in industrial oxidations. nengqianchemical.com However, recent research has delved into the intricate mechanisms by which these compounds facilitate chemical transformations.
A key area of evolution is the understanding of catalyst activation and the nature of the active species. For example, in C(sp2)–H functionalization reactions, studies have shown that air-stable cobalt(II) bis(carboxylate) pre-catalysts can be activated in situ to generate the catalytically relevant cobalt(I) or cobalt(III) species. nih.gov Mechanistic studies have revealed that the carboxylate itself can play a direct role in the catalytic cycle, for instance, by activating the Co(II) precatalyst to a Co(I) species. researchgate.net
In the field of asymmetric hydrogenation, research on cobalt(II) carboxylate systems has uncovered novel reaction pathways. Deuterium labeling studies have established a mechanism involving homolytic H2 activation by a Co(0) species, followed by a cis-addition of hydrogen across the double bond of α,β-unsaturated carboxylic acids. nsf.govsci-hub.se This is distinct from the heterolytic H2 cleavage pathways observed for ruthenium(II) and nickel(II) carboxylates, highlighting the unique mechanistic behavior of cobalt. nsf.govsci-hub.se
Furthermore, the role of the carboxylate ligand has been shown to be more complex than that of a simple spectator ion. In electrochemical cobalt-catalyzed C–H oxygenation, computational and experimental studies have revealed that a coordinating carboxylate can participate directly in the C–H bond cleavage step via a hydrogen-atom-transfer (HAT) mechanism. rsc.org This discovery of a "non-innocent" carboxylate ligand opens up new avenues for catalyst design and reaction development.
The evolution of research can be summarized by the increasing sophistication of mechanistic proposals, as shown in the table below.
| Catalytic System | Early Mechanistic Proposal | Evolved Mechanistic Understanding |
| C-H Functionalization | General redox cycling of cobalt center. | In situ reduction of Co(II) bis(carboxylate) to a catalytically active Co(I) species; formation of inactive cobalt complexes as a competing pathway. nih.gov |
| Asymmetric Hydrogenation | Assumed to be similar to other transition metal catalysts. | Homolytic H2 cleavage by a Co(0) species, distinct from heterolytic pathways of other metals like Ru(II). nsf.govsci-hub.se |
| Electrochemical C-H Oxygenation | Co(III)/Co(I) catalytic cycle with C-H activation at the metal center. | A formal Co(IV) intermediate is generated, and the carboxylate ligand directly participates in C-H bond cleavage via a Hydrogen-Atom-Transfer (HAT) mechanism. rsc.org |
Overview of Interdisciplinary Research Methodologies Applied to this compound Systems
The investigation of this compound and related systems leverages a wide array of interdisciplinary research methodologies to elucidate structure, reactivity, and performance. These techniques span analytical chemistry, spectroscopy, materials characterization, and computational chemistry.
Analytical and Spectroscopic Techniques:
High-Performance Liquid Chromatography (HPLC): Used for the analysis and separation of this compound and related compounds. sielc.com
Gas Chromatography (GC): Employed to analyze the products of catalytic reactions, such as the oxidation of cyclohexane, to determine conversion rates and product selectivity. google.com
X-band Electron Paramagnetic Resonance (EPR) Spectroscopy: Utilized to identify and characterize paramagnetic species, such as the bis(phosphine)cobalt(II) bis(carboxylate) catalyst resting states in asymmetric hydrogenation reactions. nsf.govsci-hub.se
UV-Visible Spectroscopy: Applied to monitor reaction progress and characterize the electronic structure of cobalt complexes. researchgate.net
Infrared (IR) Spectroscopy: Used to identify functional groups and study the coordination environment of the carboxylate ligands to the cobalt center. doi.org
Structural and Materials Characterization:
X-ray Diffraction (XRD): A fundamental technique for determining the crystal structure of cobalt carboxylate complexes and for characterizing the crystalline nature of nanomaterials synthesized from cobalt precursors. researchgate.netresearchgate.net
Scanning Electron Microscopy (SEM): Used to visualize the morphology and size of nanoparticles and nanocomposites derived from precursors like this compound. e3s-conferences.orgresearchgate.net
Thermogravimetric Analysis (TGA): Employed to study the thermal stability of materials and to determine the composition of composites, such as the content of Co9S8 in carbon nanocomposites. e3s-conferences.org
Electrochemical and Computational Methods:
Cyclic Voltammetry (CV): An electroanalytical technique used to study the redox properties of cobalt complexes and to probe the mechanism of electrochemical catalytic reactions. rsc.org
Density Functional Theory (DFT) Calculations: A computational method used extensively to model reaction pathways, calculate activation energy barriers, and rationalize experimental observations, providing deep mechanistic insights into catalytic cycles involving cobalt carboxylates. rsc.orgacs.orgchemrxiv.org
The combination of these diverse methodologies provides a comprehensive understanding of the chemical systems involving this compound, from the molecular level details of catalytic mechanisms to the macroscopic properties of the resulting materials.
The table below provides an overview of the methodologies applied in the study of this compound and related systems.
| Methodology | Application in this compound Research |
| Chromatography (HPLC, GC) | Separation and quantification of reactants and products in catalytic studies. google.comsielc.com |
| Spectroscopy (EPR, UV-Vis, IR) | Identification of catalyst resting states, monitoring reactions, and characterizing coordination environments. doi.orgnsf.govsci-hub.seresearchgate.net |
| Microscopy & Diffraction (SEM, XRD) | Characterization of the morphology and structure of materials synthesized using cobalt precursors. e3s-conferences.orgresearchgate.net |
| Thermal Analysis (TGA) | Determination of material composition and thermal stability. e3s-conferences.org |
| Electrochemistry (CV) | Investigation of redox processes and electrochemical reaction mechanisms. rsc.org |
| Computational Chemistry (DFT) | Elucidation of reaction mechanisms, transition states, and energy profiles. rsc.orgacs.orgchemrxiv.org |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
84255-51-6 |
|---|---|
Molecular Formula |
C16H30CoO4 |
Molecular Weight |
345.34 g/mol |
IUPAC Name |
cobalt(2+);6-methylheptanoate |
InChI |
InChI=1S/2C8H16O2.Co/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
PBEQSKACPWAXCK-UHFFFAOYSA-L |
SMILES |
CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Co+2] |
Canonical SMILES |
CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Co+2] |
Other CAS No. |
84255-51-6 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Sophisticated Synthetic and Characterization Methodologies
Advanced Synthetic Routes for Tailored Cobalt(II) Isooctanoate Complexes and Derivatives
The synthesis of this compound and its derivatives has evolved to allow for the creation of materials with specific properties for various applications. These methods range from modifying the immediate environment of the cobalt ion to constructing complex catalytic systems and nanomaterials.
Rational Design of Ligand Systems for Modified Coordination Environments
The properties and reactivity of cobalt complexes are profoundly influenced by the ligands that surround the central metal ion. The rational design of these ligands is a key strategy for tailoring the functionality of cobalt(II) complexes for specific catalytic activities. By modifying the electronic and steric properties of ligands, researchers can fine-tune the coordination environment of the cobalt center.
For instance, the use of tridentate pincer ligands has been explored in the synthesis of cobalt(II) dichloride complexes. The donating ability of these ligands plays a crucial role in the efficiency of catalytic processes like C-H borylation. princeton.edu Electron-donating pincers can stabilize higher oxidation states of cobalt, such as Co(III), which are often key intermediates in catalytic cycles. princeton.edu Conversely, reducing the donating ability of the ligand can disfavor certain oxidative addition steps. princeton.edu
Other research has focused on the use of bifunctional ligands, such as those containing both phosphane and triazole moieties, to create catalysts where both the metal and the ligand participate in the reaction mechanism. csic.es The specific coordination mode of these ligands can place certain atoms in close proximity to the metal center, influencing its reactivity. csic.es The versatility of ligand design is further highlighted by the use of aminophenol derivatives, which can exist in various redox and protonation states, leading to cobalt complexes with interesting electronic and magnetic properties. acs.org
Preparation Strategies for Homogeneous and Heterogeneous Catalytic Architectures
This compound is a known homogeneous catalyst used in various industrial processes, such as the oxidation of cyclohexane (B81311). doi.orgworldscientific.com In these systems, the cobalt salt is dissolved in the reaction medium, allowing for high activity. doi.orgworldscientific.com However, the separation of the catalyst from the products can be a challenge. doi.org
To address this, strategies for developing heterogeneous catalysts are being actively pursued. These involve immobilizing the active cobalt species on a solid support, which facilitates catalyst recovery and reuse. While direct comparisons have shown that homogeneous systems can sometimes exhibit higher conversion rates, the development of effective heterogeneous catalysts remains a significant goal. scribd.com Research into iron-based catalysts has demonstrated that hot filtration tests can confirm a heterogeneous reaction mechanism, a principle applicable to cobalt-based systems as well. doi.org
The choice between homogeneous and heterogeneous systems often depends on the specific application, balancing the need for high catalytic activity with the practical considerations of catalyst separation and recycling.
Controlled Synthesis of Cobalt-Containing Nanocomposites via Precursor Decomposition
This compound serves as a valuable precursor for the synthesis of cobalt-containing nanocomposites. Through controlled decomposition at elevated temperatures, it is possible to generate a variety of nanomaterials with unique properties.
One example is the synthesis of Co9S8/N, S-codoped carbon nanocomposites. In this process, a mixture of cobalt isooctanoate, dimethylformamide, and thiourea (B124793) is pyrolyzed in a sealed vessel under an argon atmosphere. e3s-conferences.org This one-step, vapor-pressure-induced route yields Co9S8 nanoparticles encapsulated within a nitrogen and sulfur-codoped carbon matrix. e3s-conferences.org These nanocomposites have shown promise as anode materials for lithium-ion batteries, exhibiting high reversible capacity and excellent rate performance. e3s-conferences.org
Another application involves the use of cobalt isooctanoate as an accelerator in the curing of unsaturated polyester (B1180765)/active rubber/montmorillonite nanocomposites. google.com In this in-situ inserted polymerization technique, the cobalt compound facilitates the formation of a high-molecular-weight polymer/clay nanocomposite with enhanced mechanical and thermal stability. google.com
Spectroscopic and Structural Elucidation Techniques for Complex Analysis
A comprehensive understanding of the structure and properties of this compound and its derivatives relies on a suite of advanced analytical techniques. Spectroscopic methods are particularly powerful for probing the electronic structure, coordination environment, and vibrational characteristics of these complexes.
Application of Advanced Vibrational Spectroscopy (e.g., FTIR, Raman) for Ligand-Metal Interactions
Fourier Transform Infrared (FTIR) and Raman spectroscopy are indispensable tools for studying the interactions between the isooctanoate ligand and the cobalt(II) ion. These techniques provide detailed information about the vibrational modes of the molecule, which are sensitive to changes in bond strength and geometry.
FTIR spectroscopy can be used to identify the characteristic stretching frequencies of the carboxylate group in the isooctanoate ligand and how they shift upon coordination to the cobalt center. For instance, in studies of cobalt oxides, FTIR has been instrumental in distinguishing between different phases like CoO and Co3O4 and in understanding the influence of particle size and morphology on the observed spectra. uh.eduresearchgate.netiaea.org The presence of specific bands can be assigned to symmetric and anti-symmetric stretching modes of Co-O bonds. researchgate.net
Raman spectroscopy offers complementary information. While rock-salt CoO is predicted to have no Raman-active phonon lines, it can be characterized by magnetic excitations at low temperatures and a two-phonon band. uh.edu In contrast, Co3O4 exhibits well-defined Raman spectral fingerprints. uh.edu In the context of composite materials, Raman spectroscopy has been used to confirm the presence of different carbon structures, such as graphitic carbon, in nanocomposites derived from cobalt precursors. researchgate.netustb.edu.cn
Electronic Spectroscopy (e.g., UV-Vis, XPS) for Oxidation State and Coordination Studies
Electronic spectroscopy techniques provide crucial insights into the oxidation state of the cobalt ion and its coordination environment.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can precisely determine the elemental composition and oxidation states of the elements present. In the analysis of Co9S8/N, S-codoped carbon nanocomposites, XPS spectra revealed the presence of both Co2+ and Co3+ species, along with carbon, nitrogen, sulfur, and oxygen. e3s-conferences.org The deconvolution of the Co 2p spectrum allows for the quantification of the different cobalt oxidation states. e3s-conferences.org Similarly, XPS has been used to study the changes in the oxidation state of tin in perovskite solar cells when stannous isooctanoate is used as an additive. jim.org.cn
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the cobalt complex. The position and intensity of the absorption bands are characteristic of the d-orbital splitting, which is determined by the coordination geometry and the nature of the ligands. uokerbala.edu.iq This technique has been used to monitor the concentration of species like hydrogen peroxide in catalytic reactions. acs.org In studies of dual-curable polyurethane acrylates, UV-Vis spectroscopy was used to assess the curing process. researchgate.net
X-ray Diffraction Analysis for Solid-State Structures and Coordination Geometries
In cobalt carboxylate complexes, the cobalt atoms can adopt various coordination geometries, commonly octahedral or tetrahedral. For instance, in a study of a layered cobalt succinate (B1194679), Co₄(OH)₂(H₂O)₂(C₄H₄O₄)₃·2H₂O, cobalt atoms were found in five distinct crystallographic sites, all exhibiting a slightly distorted octahedral geometry. The Co-O bond lengths in this structure ranged from 1.989 to 2.192 Å. acs.org The coordination environment around the cobalt centers was satisfied by oxygen atoms from the succinate anions, hydroxyl groups, and water molecules. acs.org
Another example, a cobalt(II) complex with diclofenac (B195802), showed the formation of a polymeric chain where an apical water molecule is shared between adjacent cobalt(II) ions. researchgate.net The versatility of cobalt's coordination is further highlighted in complexes with a tripodal polypyridine ligand, where the coordination geometry (six-coordinate octahedron or seven-coordinate face-capped octahedron) was influenced by the nature of the counteranion. rsc.org
Powder X-ray diffraction (PXRD) is also employed to identify the crystalline phases of cobalt-containing materials. For instance, PXRD was used to characterize the bulk structure of catalysts and to confirm the formation of specific cobalt oxide phases like CoO and Co₃O₄ in various nanostructures. acs.orgresearchgate.netresearchgate.net
Table 1: Representative Coordination Geometries in Cobalt(II) Carboxylate and Related Complexes
| Compound/System | Coordination Geometry | Key Structural Features | Reference |
| Co₄(OH)₂(H₂O)₂(C₄H₄O₄)₃·2H₂O | Distorted Octahedral | Layered structure with 14-membered ring channels | acs.org |
| Cobalt(II) diclofenac complex | Polymeric Chain | Apical water molecule shared between Co(II) ions | researchgate.net |
| Co(II) with tripodal polypyridine ligand | Six- or Seven-coordinate | Geometry dependent on counteranion | rsc.org |
| Co(II) adipate (B1204190) complex | Distorted Octahedral | Bridging water molecules and bidentate adipate anions | researchgate.net |
Magnetic Susceptibility and Electron Paramagnetic Resonance (EPR) Investigations of Cobalt(II) Centers
The magnetic properties of cobalt(II) compounds are of significant interest due to the d⁷ electronic configuration of the Co²⁺ ion, which can exist in either a high-spin (S=3/2) or low-spin (S=1/2) state depending on the ligand field.
Magnetic Susceptibility: Magnetic susceptibility measurements are crucial for determining the spin state and magnetic interactions in cobalt(II) complexes. High-spin cobalt(II) (S=3/2) is common in octahedral and tetrahedral geometries. ohiolink.edu For example, magnetic susceptibility measurements confirmed a d⁷ high-spin state for cobalt(II) complexes with a tripodal polypyridine ligand. rsc.org The temperature dependence of magnetic susceptibility can reveal the nature of magnetic ordering, such as weak ferromagnetism or metamagnetism, as observed in different cobalt(II) coordination polymers. acs.org
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for probing the electronic structure and local environment of paramagnetic centers like Co(II). nih.govnih.gov High-spin Co(II) complexes are known to exhibit complex EPR spectra due to large g-anisotropy and significant zero-field splitting. researchgate.net
Studies on Co(II)-substituted metalloenzymes demonstrate the utility of EPR in characterizing the coordination geometry. The EPR spectra of high-spin Co(II) often require low temperatures (e.g., helium temperatures) for observation and can be highly anisotropic. nih.gov The spectra are typically analyzed using an effective spin S'=1/2 model, which arises from the splitting of the S=3/2 ground state into two Kramers doublets. researchgate.netnih.gov The extracted g-values provide detailed information about the symmetry and nature of the distortion of the cobalt coordination sphere. nih.gov In some cases, the use of parallel-mode EPR is necessary to study polynuclear cobalt sites. marquette.edu
While EPR studies on cobalt(II) complexes are extensive, the spectra for high-spin Co(II) in solution at room temperature can be poorly resolved due to rapid relaxation. ohiolink.edumarquette.edu However, in the low-symmetry environments often found in enzyme active sites or specific coordination complexes, well-resolved spectra rich in structural information can be obtained. marquette.edu
Advanced Chromatographic and Thermal Analysis for Purity and Composition in Research Systems
Chromatographic Analysis: High-performance liquid chromatography (HPLC) is a viable method for the analysis of this compound. A reverse-phase (RP) HPLC method has been developed for its separation. sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry (MS) compatibility, formic acid. sielc.com Such chromatographic methods are essential for assessing the purity of the compound and for isolating potential impurities in preparative separations. sielc.com Gas chromatography (GC) is also employed in research systems where this compound is used as a catalyst, for example, to analyze the products of oxidation reactions. acs.orgscribd.com
Thermal Analysis: Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to investigate the thermal stability and decomposition behavior of this compound and related compounds.
TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the composition of the final residue. For instance, TGA studies on UV/thermal dual-cured polyurethane acrylate (B77674) containing cobalt isooctanoate showed that its inclusion improved thermal stability. researchgate.netresearchgate.net The temperature at 5 wt% weight loss (T₅wt.%) for a dual-cured sample containing the cobalt salt was 318.2 °C, significantly higher than the 269.4 °C for the sample without it. researchgate.netresearchgate.net TGA has also been used to study the thermal properties of various cobalt(II) carboxylate and guanidinate complexes, assessing their volatility and suitability as precursors for chemical vapor deposition (CVD). researchgate.netresearchgate.net
DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions like melting, crystallization, and decomposition. ebi.ac.uk For cobalt bis(2-ethylhexanoate), it has been noted that it decomposes at approximately 90 °C before boiling when heated in an aluminum crucible under a nitrogen atmosphere. nih.gov Its melting behavior is also complex, occurring between 53-58 °C under nitrogen but melting with decomposition over a broader range (64-84 °C) in air. nih.gov
Table 2: Thermal Properties of a UV/Thermal Dual-Cured System With and Without this compound
| Sample | Curing Condition | T₅wt.% (°C) | Gel Fraction (%) | Reference |
| UV-cured | 1 min UV irradiation | 269.4 | 94.6 | researchgate.netresearchgate.net |
| UV/thermal dual-cured (with Co isooctanoate) | 1 min UV irradiation + 10 min at 100 °C | 318.2 | 99.8 | researchgate.netresearchgate.net |
Elucidation of Catalytic Mechanisms in Polymerization Systems
Mechanistic Investigations of Ring-Opening Polymerization (ROP) Catalysis
Cobalt complexes have been investigated as catalysts for the ring-opening polymerization (ROP) of cyclic esters, a key process for producing biodegradable polyesters like polylactide (PLA). The mechanism of action, heavily dependent on the coordination environment of the cobalt center, dictates the efficiency of the polymerization and the properties of the resulting polymer.
Detailed Reaction Pathways for Cyclic Ester Polymerization (e.g., Lactide)
The primary mechanism for the ROP of cyclic esters like lactide catalyzed by metal carboxylates is the coordination-insertion mechanism. researchgate.net This process is initiated by the reaction of the catalyst with a co-initiator, typically an alcohol, to form a metal alkoxide species which then becomes the active propagating center for the polymer chain.
Computational studies, particularly using density functional theory (DFT) on similar metal isooctanoate systems, have elucidated potential reaction pathways for the ring-opening step itself. fudan.edu.cn One study revealed two distinct pathways for the catalyst to trigger the opening of the lactide ring: fudan.edu.cn
Pathway A: The metal ion of the catalyst first coordinates with the carbonyl oxygen atom of the lactide monomer. It then re-coordinates with the ester oxygen atom, which facilitates the ring-opening step. fudan.edu.cn
Pathway B: The catalyst bypasses the initial carbonyl coordination and directly triggers the ring-opening by coordinating with the ester oxygen atom of the lactide monomer. fudan.edu.cn
Comparative analysis of these pathways indicates that Pathway A is generally dominant due to lower potential energy barriers. fudan.edu.cn
Role of Metal-Oxygen Coordination and Ester Activation in ROP
The activation of the cyclic ester monomer is a critical step in ROP and is achieved through the coordination of the monomer to the metal center of the catalyst. In the context of cobalt-catalyzed ROP, the cobalt ion acts as a Lewis acid, withdrawing electron density from the monomer and making it more susceptible to nucleophilic attack.
Following the dominant Pathway A, the initial coordination of the cobalt ion to the lactide's carbonyl oxygen atom is crucial. fudan.edu.cn This interaction polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon. The subsequent re-coordination to the endocyclic ester oxygen atom further weakens the acyl-oxygen bond (C-O) within the ester ring. fudan.edu.cn This weakening, or activation, of the ester bond is the key to facilitating the ring-opening. The analysis suggests that by first coordinating to the carbonyl oxygen, the conjugated system of the ester group is disrupted, making the single C-O bond easier to break in the subsequent ring-opening step. fudan.edu.cn In contrast, Pathway B, which directly attacks the ester oxygen, is less favorable because the C-O bond is part of a more stable conjugated system. fudan.edu.cn
Influence of Catalyst Structure and Reaction Parameters on Polymer Stereochemistry and Kinetics
The architecture of the ligands surrounding the cobalt metal center plays a pivotal role in determining the catalyst's activity and its ability to control the stereochemistry of the resulting polymer. nih.gov Studies using cobalt(II) complexes with specifically designed bis-pyrazolyl ligands for the ROP of rac-lactide (a racemic mixture of L- and D-lactide) have demonstrated this influence. nih.gov
The choice of ligand structure and reaction conditions, such as temperature, can guide the polymerization towards a specific stereochemical outcome. For instance, certain cobalt(II) and zinc(II) complexes have been shown to produce heterotactic PLA, where L- and D-lactyl units alternate in the polymer chain. nih.gov One particular zinc-based system achieved a high heterotactic bias (Pr up to 0.94) at -25 °C. nih.gov While this specific result is for zinc, it highlights the principle that the catalyst's coordination sphere is a key determinant of stereocontrol in ROP. The kinetics of the polymerization, and consequently the molecular weight and polydispersity of the polymer, are also strongly influenced by the catalyst's structure and the reaction parameters. nih.gov
Computational Chemistry (e.g., DFT) for Energy Barriers and Transition State Analysis in ROP
Computational chemistry, especially Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate mechanisms of ROP at a molecular level. fudan.edu.cn DFT calculations allow researchers to model the reaction pathways, identify transition states, and calculate the associated energy barriers, providing insights that are often difficult to obtain through experimental means alone. fudan.edu.cnacs.org
In the study of isooctanoate-catalyzed lactide ROP, DFT was used to map the potential energy profiles for the different proposed ring-opening pathways. fudan.edu.cn By comparing the calculated potential energy barriers for eight different spatial coordinations of the catalyst and monomer, researchers concluded that Pathway A (initial coordination to carbonyl oxygen) is significantly more favorable than Pathway B (direct coordination to ester oxygen). fudan.edu.cn This type of analysis helps to explain why one reaction mechanism predominates over another. fudan.edu.cn Such computational studies can also be extended to analyze the synthesis of more complex oligomers, although they can be limited by the computational cost of modeling large molecules. acs.org
The table below summarizes the findings from a DFT study on the two primary ring-opening pathways for a metal isooctanoate catalyst.
| Feature | Pathway A | Pathway B | Conclusion |
| Initial Coordination Site | Carbonyl Oxygen of Lactide | Ester Oxygen of Lactide | - |
| Mechanism | 1. Coordination with Carbonyl O. 2. Re-coordination with Ester O. 3. Ring-Opening. | 1. Direct coordination with Ester O. 2. Ring-Opening. | - |
| Energetic Favorability | Lower potential energy barrier | Higher potential energy barrier | Pathway A is the dominant reaction path. fudan.edu.cn |
| Reason for Favorability | Initial coordination disrupts the ester's conjugated system, weakening the C-O single bond that needs to be broken. fudan.edu.cn | The C-O bond to be broken remains part of a stable conjugated system, making it harder to break. fudan.edu.cn | - |
Accelerated Polymerization and Curing Mechanisms in Thermosetting Resins
Cobalt(II) isooctanoate is widely used as an accelerator, also known as a promoter or drier, in the curing of thermosetting resins, particularly unsaturated polyester (B1180765) (UP) resins. mdpi.comusq.edu.au It does not act as a standalone initiator but works in synergy with a primary radical initiator, such as methyl ethyl ketone peroxide (MEKP), to accelerate the polymerization and cross-linking (curing) process at ambient temperatures. mdpi.comusq.edu.aunih.gov
Kinetic and Mechanistic Studies of this compound as a Radical Polymerization Accelerator
The primary function of this compound in this context is to catalyze the decomposition of hydroperoxides, which are either present in the initiator (like MEKP) or formed through autoxidation of the resin. mst.dk This catalytic decomposition generates free radicals, which then initiate the polymerization of the resin's unsaturated components (e.g., styrene (B11656) and the polyester backbone). mdpi.commst.dk
The mechanism involves a redox cycle between the cobalt(II) and cobalt(III) oxidation states. mst.dk The process can be summarized in the following key reactions:
Activation/Radical Generation: The Co(II) salt reacts with a hydroperoxide (ROOH) to generate an alkoxy radical (RO•) and a hydroxide (B78521) ion, with the cobalt being oxidized to Co(III). mst.dk
Regeneration/Further Radical Generation: The newly formed Co(III) ion then reacts with another hydroperoxide molecule to produce a peroxy radical (ROO•) and a proton, regenerating the Co(II) ion, which can then participate in another cycle. mst.dk
The generated radicals (RO• and ROO•) go on to initiate the free-radical polymerization, leading to the cross-linking and hardening of the resin. mst.dk
The table below outlines the proposed catalytic cycle for a cobalt accelerator.
| Step | Reaction | Description |
| 1 | Co²⁺ + ROOH → Co³⁺ + RO• + OH⁻ | Oxidation of cobalt(II) to cobalt(III) by a hydroperoxide, generating an alkoxy radical. mst.dk |
| 2 | Co³⁺ + ROOH → Co²⁺ + ROO• + H⁺ | Reduction of cobalt(III) back to cobalt(II), generating a peroxy radical and regenerating the catalyst. mst.dk |
| 3 | RH + Co³⁺ → R• + Co²⁺ + H⁺ | Alternative regeneration pathway where the cobalt(III) abstracts a hydrogen from the polymer/monomer (RH) to form a radical. mst.dk |
| 4 | R• + O₂ → ROO• | Formation of a peroxy radical from an alkyl radical and oxygen. |
| 5 | ROO• + RH → ROOH + R• | Propagation step that forms a hydroperoxide and another alkyl radical. |
Analysis of Curing Kinetics and Network Formation in Unsaturated Polyester Resins
The curing of unsaturated polyester (UP) resins is a critical free-radical chain-growth copolymerization process that establishes a three-dimensional network structure. This reaction is typically initiated at ambient temperatures through a redox system, commonly comprising an organic peroxide initiator, such as methyl ethyl ketone peroxide (MEKP), and a metallic salt accelerator. This compound, also known as cobalt octoate, is a highly effective and widely used accelerator for this process. crodapigmentpaste.comsxgcomposite.com
The primary role of this compound is to accelerate the decomposition of the peroxide initiator at room temperature, thereby generating the free radicals necessary to start the polymerization reaction. crodapigmentpaste.comfabacademy.org The curing process involves the copolymerization of the unsaturated sites within the polyester backbone with a vinyl cross-linking monomer, typically styrene. revistadechimie.robtraindia.com This cross-linking reaction is highly exothermic, and controlling the reaction rate and the resulting heat is crucial for achieving a final product with optimal physical and mechanical properties and avoiding defects like cracking or shrinkage. revistadechimie.roresearchgate.net
The kinetics of the curing reaction, particularly the gel time and peak exotherm temperature, are significantly influenced by the concentration of the this compound accelerator and the MEKP initiator. fabacademy.orgrevistadechimie.ro An increase in the concentration of either the cobalt accelerator or the peroxide initiator leads to a faster reaction rate. revistadechimie.roresearchgate.net This is due to an increased rate of free radical production, which shortens the induction period and accelerates the onset of gelation. revistadechimie.roscribd.com As the concentration of this compound increases, the gel time decreases because a greater number of resin groups are activated for polymerization. revistadechimie.ro
Research has quantified the relationship between the concentrations of the catalytic system components and the curing parameters. An increase in the MEKP and cobalt system levels leads to a more rapid reaction. revistadechimie.ro For instance, as the concentration of cobalt increases, the gel time decreases, which is a direct consequence of the accelerated decomposition of MEKP molecules and the swift generation of alkoxy and peroxy radicals that initiate the polymerization. revistadechimie.ro
Table 1: Effect of Initiator (MEKP) and Accelerator (Cobalt) Concentration on Gel Time and Peak Exotherm in Unsaturated Polyester Resin
| MEKP (wt%) | Cobalt (wt%) | Gel Time (minutes) | Peak Exotherm Time (minutes) | Peak Exotherm Temperature (°C) |
|---|---|---|---|---|
| 1 | 0.12 | 13.00 | 25.00 | 115 |
| 1 | 0.25 | 11.00 | 21.00 | 120 |
| 1 | 0.5 | 10.30 | 18.20 | 125 |
| 1.5 | 0.12 | 8.30 | 15.30 | 128 |
| 1.5 | 0.25 | 7.30 | 13.30 | 134 |
| 1.5 | 0.5 | 6.30 | 12.30 | 140 |
| 2 | 0.12 | 6.45 | 12.45 | 142 |
| 2 | 0.25 | 5.30 | 11.30 | 148 |
| 2 | 1 | 4.45 | 10.15 | 155 |
Data derived from experimental evaluations of UP resin curing. The cobalt concentration corresponds to a cobalt octoate solution. revistadechimie.roresearchgate.net
Investigation of Synergistic Effects in Dual-Curing (UV/Thermal) Systems
Dual-curing systems, which combine ultraviolet (UV) and thermal curing mechanisms, offer a robust method to ensure the complete polymerization of resins, particularly in pigmented or thick-section applications where UV light penetration is limited. researchgate.neticrc.ac.ir this compound plays a key synergistic role in the thermal curing part of these systems, often paired with a thermal initiator like benzoyl peroxide (BPO). researchgate.netresearchgate.net
In a typical UV/thermal dual-curing formulation, such as for polyurethane acrylates (PUA), a UV photoinitiator is used for the initial, rapid surface cure upon exposure to UV radiation. researchgate.net This is followed by a thermal curing step, where the this compound and BPO system initiates polymerization in the deeper, shadowed areas of the coating, ensuring thorough cross-linking throughout the material. researchgate.netresearchgate.net
Research comparing purely UV-cured samples with UV/thermal dual-cured samples demonstrates the significant benefits of incorporating the this compound-based thermal stage. While the addition of BPO and cobalt isooctanoate has little effect on the initial UV surface drying rate, the subsequent thermal treatment markedly improves the final properties of the cured polymer. researchgate.net The dual-cured samples exhibit enhanced thermal stability, higher gel content, and better resistance to acids and alkalis compared to samples cured by UV radiation alone. researchgate.netresearchgate.net The thermal post-cure helps to relax the cross-linked network and polymerize any remaining unreacted monomers, leading to a more complete and robust network structure. researchgate.neticrc.ac.ir
Table 2: Comparison of Properties for UV-Cured vs. UV/Thermal Dual-Cured Polyurethane Acrylate (B77674) (PUA) Systems
| Curing System | Curing Conditions | Gel Fraction (%) | Thermal Stability (T5wt.%) (°C) |
|---|---|---|---|
| UV-Cured | 1 min UV irradiation | 94.6 | 269.4 |
| UV/Thermal Dual-Cured | 1 min UV irradiation followed by 10 min at 100°C | 99.8 | 318.2 |
Data from a comparative study on PUA mixtures. The UV/thermal system contained benzoyl peroxide (BPO) and cobalt isooctanoate. researchgate.netresearchgate.net
This synergistic approach provides a practical solution for the complete curing of colored or filled UV-curable resins where light penetration is a challenge. researchgate.net
Exploration of this compound in Olefin and Diene Polymerization Catalysis
While renowned for its role in polyester resin curing, this compound also functions as a catalyst component in other polymerization and oxidation reactions, including those involving olefins and dienes. Cobalt-based catalysts have historically been significant in diene polymerization, though they are often compared with newer, more selective lanthanide-based systems. ethernet.edu.et
In the context of diene polymerization, iron-based coordination catalysts, which can include iron isooctanoate as a component, have been developed for the polymerization of butadiene. google.comjustia.com Although direct use of this compound in major industrial diene polymerization is less common than titanium or neodymium systems, its catalytic activity with hydrocarbons is well-established. ethernet.edu.et
The catalytic activity of this compound is clearly demonstrated in the selective oxidation of hydrocarbons, a reaction class closely related to polymerization initiation. In the aerobic oxidation of cyclohexane (B81311), a model substrate, this compound is used as a homogeneous catalyst to produce cyclohexanol (B46403) and cyclohexanone (B45756). doi.orgworldscientific.com Studies show that in the presence of an oxygen source, this compound can effectively catalyze the conversion of cyclohexane. google.com The selectivity towards different oxidation products can be influenced by reaction conditions and the presence of co-catalysts. For example, in a composite catalyst system with a quinone compound, this compound has been shown to facilitate the oxidation of cyclohexane with high selectivity towards desired products under specific temperature and pressure conditions. google.com
Table 3: Catalytic Performance of this compound in the Selective Oxidation of Cyclohexane
| Temperature (°C) | Catalyst System | Cyclohexane Conversion (%) | Cyclohexanol Selectivity (%) | Cyclohexanone Selectivity (%) | Cyclohexyl Hydroperoxide Selectivity (%) |
|---|---|---|---|---|---|
| 120 | Cobalt isooctanoate / 2-chloroanthraquinone | 3.3 | 42.6 | 27.9 | 19.6 |
| 150 | Cobalt isooctanoate / 2-chloroanthraquinone | 9.2 | 40.9 | 27.2 | 9.6 |
Data derived from research on the selective oxidation of cyclohexane using a metal and quinone composite catalyst system. google.com
This function as an oxidation catalyst highlights the ability of this compound to participate in redox cycles that generate radicals, a fundamental step that can initiate both oxidation and polymerization chain reactions. worldscientific.com
Compound Reference Table
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | Cobalt octoate, Cobalt 2-ethylhexanoate |
| Methyl Ethyl Ketone Peroxide | MEKP |
| Unsaturated Polyester | UP |
| Polyurethane Acrylate | PUA |
| Benzoyl Peroxide | BPO |
| Styrene | - |
| Cyclohexane | - |
| Cyclohexanol | - |
| Cyclohexanone | - |
| Cyclohexyl Hydroperoxide | - |
| 2-chloroanthraquinone | - |
| Tripropylene glycol diacrylate | TPGDA |
| 2,4,6-trimethylbenzoyldiphenyl phosphine (B1218219) oxide | TPO |
| Iron Isooctanoate | - |
| Butadiene | - |
Fundamental Studies on Oxidation Catalysis and Hydrocarbon Functionalization
Mechanistic Pathways in Aerobic Oxidation of Cycloalkanes
The conversion of saturated hydrocarbons like cycloalkanes into more valuable oxygenated products is a crucial industrial process. Cobalt(II) isooctanoate serves as a homogeneous catalyst for these transformations, which typically proceed through free-radical chain mechanisms.
The oxidation of cyclohexane (B81311) to produce cyclohexanol (B46403) and cyclohexanone (B45756), collectively known as KA oil, is a foundational process for the synthesis of nylon-6 and nylon-6,6. doi.org In industrial settings, this reaction is often carried out using cobalt-based homogeneous catalysts, including this compound, at elevated temperatures (170–230 °C) and pressures (10–15 bar). doi.org
The accepted mechanism involves two main stages:
Initiation and Autoxidation : The process begins with the formation of a cyclohexyl radical (C₆H₁₁•). This radical reacts with molecular oxygen (O₂) to form a cyclohexylperoxy radical (C₆H₁₁OO•). This peroxy radical can then abstract a hydrogen atom from another cyclohexane molecule to form cyclohexyl hydroperoxide (CHHP) and a new cyclohexyl radical, thus propagating the chain reaction.
Catalytic Decomposition of Hydroperoxide : The key role of the cobalt catalyst is to facilitate the decomposition of the CHHP intermediate. The cobalt ion cycles between its Co(II) and Co(III) states, catalyzing the breakdown of CHHP into cyclohexanol and cyclohexanone. doi.orgdic-global.com This catalytic decomposition is crucial for achieving reasonable reaction rates and selectivities. To prevent over-oxidation to by-products like adipic acid, the conversion of cyclohexane is typically kept low, in the range of 5–12%. doi.org
The efficacy of cobalt-catalyzed oxidations hinges on the generation and reaction of specific radical intermediates. The process is initiated by the formation of radicals, which then react with oxygen to create peroxy radicals. In the cobalt-catalyzed decomposition of cyclohexyl hydroperoxide (CHHP), the Co(II)/Co(III) redox couple is central.
The proposed elementary steps are:
Co²⁺ + C₆H₁₁OOH → Co³⁺ + C₆H₁₁O• + OH⁻
Co³⁺ + C₆H₁₁OOH → Co²⁺ + C₆H₁₁OO• + H⁺
This catalytic cycle generates both alkoxy (C₆H₁₁O•) and peroxy (C₆H₁₁OO•) radicals. These highly reactive species propagate the chain reaction, leading to the formation of the desired alcohol and ketone products. The generation of these active intermediates is fundamental to the hydrofunctionalization of the alkane. Mechanistic studies on related cobalt-catalyzed reactions have utilized techniques like Electron Paramagnetic Resonance (EPR) to study and identify the radical intermediates involved. mdpi.com
While this compound is a traditional catalyst for cyclohexane oxidation, research has explored other transition metal complexes to improve efficiency and selectivity. Metalloporphyrins, for instance, have been shown to offer superior performance.
A systematic study comparing this compound with metalloporphyrin catalysts like p-ClTPPCo and [p-ClTPPFe]₂O demonstrated that the metalloporphyrin systems yielded better results for both reaction conversion and selectivity towards KA oil. worldscientific.com Specifically, the bisironporphyrin complex, [p-ClTPPFe]₂O, which was previously considered relatively inactive, showed remarkable activity at 155°C. worldscientific.com Another study also confirmed that metalloporphyrin-catalyzed systems outperform traditional cobalt salts like cobalt isooctanoate in terms of both conversion and product selectivity. acs.org
| Catalyst | Reaction Conversion (%) | KA Oil Selectivity (%) | Temperature (°C) | Reference |
|---|---|---|---|---|
| This compound | Data not specified, but lower than metalloporphyrins | Data not specified, but lower than metalloporphyrins | - | worldscientific.com |
| [p-ClTPPFe]₂O | 13.8 | 80 | 155 | worldscientific.com |
This table presents a comparison between a traditional cobalt salt catalyst and a metalloporphyrin complex for the aerobic oxidation of cyclohexane. The data highlights the enhanced performance of the metalloporphyrin system.
Improving the selectivity and conversion rates in hydrocarbon functionalization is a key goal in catalysis research. For cobalt-catalyzed reactions, several strategies are employed. Earth-abundant cobalt catalysts are attractive due to their low toxicity and unique reactivity. chinesechemsoc.org
Strategies include:
Ligand Modification : The ligand environment around the cobalt center can be modified to tune its reactivity and selectivity. The development of cobalt complexes with specific phosphine (B1218219) ligands, for example, has shown promise in various hydrofunctionalization reactions. chinesechemsoc.org
Use of Co-catalysts and Reductants : In some systems, the addition of a co-catalyst or a reductant can enhance performance. For instance, cobalt complex systems utilizing a manganese reductant have been shown to be effective. chinesechemsoc.org
Control of Reaction Conditions : Optimizing parameters such as temperature, pressure, and solvent is critical. Studies on related Fischer-Tropsch synthesis using cobalt catalysts show that reaction conditions significantly influence product selectivity. researchgate.net For cyclohexane oxidation, maintaining a low conversion rate is a strategy to maximize selectivity towards KA oil and prevent the formation of over-oxidation products. doi.org
Role in Oxidative Cross-Linking Processes in Coatings
This compound is widely used as a "drier" or "siccative" in air-drying coatings, such as alkyd-based paints and inks. durachem.comfcad.com These coatings cure, or dry, through an oxidative cross-linking process involving the unsaturated fatty acid chains of the alkyd resin. mdpi.com
The catalytic mechanism involves the following key steps:
Hydroperoxide Formation : The process begins with the reaction of atmospheric oxygen with the unsaturated fatty acid components of the alkyd resin, particularly at the allylic positions (the CH₂ groups adjacent to double bonds). dic-global.com This leads to the formation of hydroperoxides (ROOH). This initiation step is an autoxidation reaction. acs.org
Catalytic Decomposition : this compound catalyzes the decomposition of these hydroperoxides. The cobalt ion cycles between its Co(II) and Co(III) oxidation states, breaking down the hydroperoxides into highly reactive free radicals (e.g., peroxy and alkoxy radicals). acs.org This is the primary role of the cobalt drier.
Cross-Linking : The generated radicals initiate a series of polymerization and cross-linking reactions between the fatty acid chains of the alkyd polymer. dic-global.com This forms a durable, solid, three-dimensional network, resulting in the hardened paint film. mst.dk
This cobalt-catalyzed radical process dramatically reduces the drying time from days or weeks to a matter of hours. mdpi.com The efficiency of the Co²⁺/Co³⁺ redox couple in decomposing hydroperoxides at ambient temperatures makes cobalt driers, including the isooctanoate salt, highly effective for this application. acs.org
Factors Influencing Oxygen Uptake and Film Formation Kinetics
This compound is a highly effective catalyst used to promote the drying of coatings and the formation of polymer films through oxidative crosslinking. nengqianchemical.com Its primary function is to accelerate the uptake and utilization of atmospheric oxygen to initiate the polymerization of drying oils and resins. nengqianchemical.com The kinetics of this process, from oxygen absorption to the formation of a solid, durable film, are influenced by a variety of chemical and physical factors.
The catalytic performance of this compound in film formation is considered the strongest among similar metal-based driers. nengqianchemical.com It acts as a potent oxygen transfer agent, facilitating the decomposition of peroxides formed in the coating. nengqianchemical.commst.dk This decomposition generates free radicals, which then initiate the cross-linking reactions that lead to the solidification of the film. mst.dk
Several factors critically affect the rate and uniformity of this process:
Rate of Surface Drying: One of the most significant factors is the speed at which the surface of the coating dries. While a rapid drying time is often desirable, an excessively fast surface cure catalyzed by this compound can be detrimental. If the surface forms a skin too quickly, it can inhibit the necessary uptake of oxygen into the lower layers of the film. This leads to incomplete curing, leaving the coating underneath mobile and soft, which can result in surface defects like wrinkling. mst.dk
Co-catalysts: To achieve uniform drying throughout the film, this compound is frequently used in conjunction with other metal carboxylates, known as auxiliary driers. These can include compounds based on manganese, zirconium, or rare earth metals. mst.dk Additionally, co-catalysts like potassium isooctanoate can be employed to enhance the performance of the primary cobalt catalyst. This allows for a potential reduction in the amount of cobalt required, which can be advantageous for the final color of the product, especially in light-colored polyester (B1180765) resins. atamankimya.com
Curing Conditions: In dual-curing systems, such as those combining ultraviolet (UV) and thermal curing, the role of this compound becomes particularly important during the thermal stage. In studies on polyurethane acrylate (B77674) (PUA) mixtures, this compound was found to have minimal impact on the initial, rapid surface drying induced by UV radiation. However, its presence was crucial for the subsequent thermal curing phase. The addition of this compound led to a significant improvement in the final properties of the film, including enhanced thermal stability and a higher gel content, indicating a more completely cross-linked polymer network. researchgate.netresearchgate.net For instance, a UV/thermal dual-cured sample containing the cobalt catalyst showed a substantial increase in its decomposition temperature (T5wt.%) from 269.4 °C to 318.2 °C and a gel fraction increase from 94.6% to 99.8% compared to a purely UV-cured sample. researchgate.netresearchgate.net
Precursor Reactivity: In the context of creating thin films via metal-organic decomposition (MOD), the choice of precursor is critical. Isooctanoate-based precursors, including this compound, exhibit high chemical reactivity and relatively low decomposition temperatures. This kinetically favors the formation of the desired film structure, such as metastable perovskites, and can make the growth process more tolerant of lattice defects. ustb.edu.cn
The following table summarizes the impact of this compound on the properties of a UV/thermal dual-cured polyurethane acrylate film. researchgate.netresearchgate.net
| Property | UV-Cured Sample (without thermal cure) | UV/Thermal Dual-Cured Sample (with Cobalt Isooctanoate) |
| Curing Condition | 1 min UV irradiation | 1 min UV irradiation followed by 100 °C for 10 min |
| Temperature at 5 wt% Weight Loss (T5wt.%) | 269.4 °C | 318.2 °C |
| Gel Fraction | 94.6% | 99.8% |
Biomimetic Oxidation Research Utilizing this compound Systems
In the field of biomimetic chemistry, scientists aim to create synthetic catalysts that mimic the function of natural enzymes. This compound has served as a traditional, non-biomimetic catalyst for hydrocarbon oxidation, providing a baseline against which more sophisticated, enzyme-mimicking systems can be evaluated. worldscientific.comdoi.org A significant area of this research involves the oxidation of cyclohexane, a key industrial process for producing precursors to nylon. worldscientific.comdoi.org
Systematic studies have been conducted comparing the catalytic performance of this compound with metalloporphyrins, which are synthetic analogues of the active site in cytochrome P-450 enzymes. worldscientific.comresearchgate.networldscientific.com These enzymes are nature's primary agents for oxidizing hydrocarbons. In the aerobic (air-based) oxidation of cyclohexane, research has demonstrated that metalloporphyrin-based catalysts can outperform traditional cobalt salts like this compound in both reaction conversion and selectivity towards the desired products, cyclohexanol and cyclohexanone (known collectively as KA oil). worldscientific.comresearchgate.networldscientific.com
For example, one study highlighted that a bis-iron-porphyrin complex, previously considered relatively inactive, showed superior performance at 155°C, achieving a high selectivity for KA oil (80%) with a respectable conversion of 13.8%. worldscientific.comworldscientific.com This contrasts with the typical performance of simpler cobalt salt systems. worldscientific.comresearchgate.net The oxidation of cyclohexane using homogeneous cobalt catalysts like this compound often requires high temperatures (170-230 °C) and pressures (10-15 bar) to proceed effectively. doi.org
The research into cobalt-based biomimetic systems also extends to complexes designed to activate oxygen in ways that mimic biological processes. Studies on well-defined cobalt(II) and cobalt(III) aminophenol complexes, for instance, have explored their competency in aerobic oxidative cyclization reactions. nih.gov These investigations reveal that the oxidation process can proceed through ligand-based radical intermediates, providing insight into the fundamental mechanisms of oxygen activation by cobalt centers, a process central to both industrial and biological catalysis. nih.gov
The table below presents comparative data from a study on cyclohexane oxidation, illustrating the performance of this compound relative to a biomimetic metalloporphyrin catalyst. worldscientific.comworldscientific.com
| Catalyst | Temperature (°C) | Conversion (%) | KA Oil Selectivity (%) |
| This compound | - | - | - |
| [p-ClTPPFe]₂O (bis-iron-porphyrin) | 155 | 13.8 | 80 |
Note: Specific conversion and selectivity data for this compound under identical conditions were presented as a baseline for comparison in the source material, which emphasized the superior performance of the biomimetic catalyst. worldscientific.comworldscientific.com
Advanced Coordination Chemistry and Theoretical Modelling
Elucidation of Coordination Geometries and Electronic Configurations of Cobalt(II) in Isooctanoate Complexes
The central cobalt atom in Cobalt(II) isooctanoate is in the +2 oxidation state. The electronic configuration of the Co(II) ion is [Ar] 3d⁷. docbrown.inforeddit.com When forming a complex, electrons are removed from the orbital with the highest principal quantum number first, which is the 4s orbital, followed by the 3d orbital. reddit.com
While a definitive single-crystal X-ray diffraction structure for this compound is not widely published, its coordination environment can be thoroughly understood by drawing parallels with other well-characterized cobalt(II) carboxylate complexes. rsc.orgresearchgate.net These complexes typically exhibit either tetrahedral or octahedral coordination geometries, depending on the nature of the ligands and the conditions of formation. docbrown.inforsc.org
The isooctanoate ligand can coordinate to the cobalt center in several ways, most commonly in a monodentate or a bidentate fashion. Spectroscopic techniques, particularly infrared (IR) spectroscopy, are instrumental in predicting the coordination mode. The difference (Δν) between the asymmetric (νₐₛᵧₘ) and symmetric (νₛᵧₘ) stretching frequencies of the carboxylate group (COO) is a key diagnostic marker. scielo.br
A larger Δν value (typically > 200 cm⁻¹) compared to the ionic salt suggests a monodentate coordination mode. rsc.orgscielo.br
A smaller Δν value suggests a bidentate (chelating or bridging) coordination.
In a monodentate arrangement, two isooctanoate ligands would occupy two coordination sites, often leading to a four-coordinate, distorted tetrahedral geometry, especially in the presence of other bulky ligands. rsc.org If water or other solvent molecules are present, the coordination number can expand to six, resulting in a distorted octahedral geometry. researchgate.netiucr.org In many solid-state structures and non-coordinating solvents, cobalt carboxylates can also form polymeric or oligomeric structures, where the carboxylate groups bridge multiple cobalt centers. mdpi.com
| Property | Description | Supporting Evidence/Analogy |
|---|---|---|
| Central Ion | Cobalt(II), Co²⁺ | General chemical knowledge. nih.gov |
| Electronic Configuration | [Ar] 3d⁷ | Standard configuration for Co(II) ions. docbrown.inforeddit.com |
| Common Geometries | Distorted Tetrahedral | Analogous to other Co(II) carboxylate complexes with monodentate ligands. rsc.org |
| Distorted Octahedral | Observed in Co(II) complexes with additional coordinated solvent molecules (e.g., H₂O). researchgate.netiucr.org | |
| Ligand Coordination Mode | Monodentate or Bidentate (Bridging) | Inferred from IR spectroscopic data (Δν of COO⁻ stretch) of similar complexes. rsc.orgscielo.br |
Impact of Ligand Structure on the Redox Properties and Catalytic Activity of the Cobalt(II) Center
The isooctanoate ligand plays a crucial role in modulating the redox potential and, consequently, the catalytic activity of the cobalt center. The Co(II)/Co(III) redox couple is fundamental to the catalytic action of cobalt driers and oxidation catalysts. The ligand field, created by the coordinating isooctanoate groups, influences the stability of these oxidation states.
The carboxylate group of the isooctanoate is an oxygen-donor ligand that affects the electron density at the cobalt metal center. The electron-donating nature of the ligand can influence the ease of oxidation of the Co(II) ion. Studies on various cobalt complexes show that the ligand framework can tune the redox potential of the Co(II)/Co(III) couple over a wide range. osti.govresearchgate.net For instance, ligands that provide more electron density to the metal center tend to stabilize the higher +3 oxidation state, thereby lowering the redox potential and making the Co(II) easier to oxidize. rsc.org This change in redox potential directly affects both the reaction rate and the selectivity of oxidation products in catalytic applications. researchgate.net
In practical applications, such as the aerobic oxidation of hydrocarbons, this compound serves as a catalyst. Its performance has been compared with other cobalt-based catalysts like metalloporphyrins. While metalloporphyrin systems sometimes show higher conversion and selectivity, this compound remains a widely used, effective traditional catalyst for processes like the oxidation of cyclohexane (B81311). worldscientific.comacs.org The catalytic cycle often involves the formation of a Co(III) intermediate, highlighting the importance of the accessible Co(II)/Co(III) redox couple, which is modulated by the isooctanoate ligand. docbrown.info
Quantum Chemical Calculations (e.g., DFT) for Predicting Reactivity and Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for predicting the reactivity and stability of transition metal complexes like this compound. These computational methods provide deep insights into electronic structure, reaction mechanisms, and thermodynamic stability. mdpi.comd-nb.info
DFT calculations can be used to:
Determine Geometric and Electronic Structures: Calculations can optimize the molecular geometry to find the most stable arrangement of atoms, predicting bond lengths and angles. mdpi.commdpi.com This is especially valuable when experimental crystal structures are unavailable.
Predict Thermodynamic Stability: DFT can be used to calculate the energies of different possible structures (e.g., monomers vs. dimers or oligomers) to predict the most thermodynamically favorable form. mdpi.com Furthermore, parameters like the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap can be calculated to infer the kinetic stability of the complex; a larger gap often implies higher stability. scielo.briucr.org
Analyze Reactivity: The energetics of reaction pathways can be modeled to understand catalytic cycles. For instance, DFT can elucidate the mechanism of oxidation catalysis by calculating the energy barriers for different steps, such as the formation of Co(III)-oxo or hydroperoxide intermediates. rsc.org Studies on related cobalt complexes have used DFT to correlate electronic properties, such as the energy of the Singly Occupied Molecular Orbital (SOMO), with experimental redox potentials and catalytic activity. scielo.brmdpi.com
| Computational Goal | Information Obtained | Relevance to this compound |
|---|---|---|
| Geometry Optimization | Predicts bond lengths, bond angles, and overall molecular structure. mdpi.com | Provides structural models in the absence of crystallographic data. |
| Energy Calculations | Determines relative stabilities of different isomers or oligomeric forms. mdpi.com | Predicts whether the complex is likely to be monomeric or polymeric. |
| HOMO-LUMO Gap Analysis | Correlates with chemical reactivity and kinetic stability. scielo.br | Helps predict the overall stability and reactivity of the complex. |
| Reaction Pathway Modeling | Calculates transition state energies and reaction barriers. rsc.org | Elucidates the mechanism of its catalytic action in oxidation reactions. |
Formation and Characterization of Novel Multi-Metallic Systems Incorporating this compound
This compound is a valuable precursor for the synthesis of novel multi-metallic and composite materials. Its solubility in organic solvents and its thermal decomposition characteristics make it an ideal starting material for creating complex nanostructures.
Recent research has demonstrated the use of this compound in the formation of advanced materials:
Bimetallic and Heterometallic Clusters: While specific examples involving isooctanoate are emerging, the broader field of cobalt carboxylate chemistry shows the formation of heterometallic clusters, such as Co(II)/Ln(III) systems, from amino acid-based ligands. nih.gov This indicates the potential of using this compound in similar synthetic strategies to create novel magnetic or catalytic materials.
Sulfide Nanocomposites: this compound has been used as a cobalt source in a simple vapor-pressure-induced method to synthesize spherical Co₉S₈/N, S-codoped carbon nanocomposites. In this process, a mixture of cobalt isooctanoate, dimethylformamide, and thiourea (B124793) is pyrolyzed to produce the final composite material, which shows excellent performance as an anode for lithium-ion batteries.
Hybrid Organic-Inorganic Materials: The compound is used in the preparation of polymer nanocomposites. For example, it acts as a catalyst or curing agent in conjunction with other metallic compounds, such as organotitanates, in the formation of vinyl ester resins. rsc.org This co-catalytic role implies the formation of intermediate multi-metallic species that influence the final properties of the material.
The characterization of these multi-metallic systems often involves a suite of analytical techniques, including X-ray Diffraction (XRD) to determine crystalline structures, and various spectroscopic and microscopic methods to confirm the composition and morphology of the final product.
Integration into Advanced Materials: Performance and Fundamental Interactions
Fabrication and Functionalization of Cobalt-Containing Nanomaterials
The use of organometallic compounds as single-source precursors is a well-established strategy for synthesizing high-quality nanomaterials. Cobalt(II) isooctanoate, a cobalt carboxylate, is particularly suitable for this purpose, enabling the controlled formation of cobalt-based nanoparticles such as cobalt sulfides, which are of significant interest for energy storage applications.
This compound is an effective precursor for the synthesis of complex nanocomposites like cobalt pentlandite (B1173512) (Co9S8) integrated with nitrogen and sulfur co-doped carbon (NSC), denoted as Co9S8/NSC. The synthesis process typically involves the thermal decomposition of the cobalt precursor in the presence of sulfur and nitrogen sources. For instance, a cobalt-based imidazole (B134444) framework, ZIF-67, can be used as a template and a source for nitrogen-doped carbon. nih.gov Through processes like sulfidation at elevated temperatures, the cobalt ions derived from the precursor react with the sulfur source to form Co9S8 nanoparticles, which become embedded within the porous, conductive carbon matrix derived from the organic ligand. nih.gov This method allows for the creation of a hierarchical structure where the Co9S8 nanoparticles are well-dispersed, preventing aggregation and maximizing their electrochemically active surface area. The resulting Co9S8/NSC composite features a two-dimensional nanosheet structure that facilitates full contact with electrolytes and shortens diffusion pathways for ions and electrons. nih.gov
The morphology and structure of nanomaterials synthesized from precursors like this compound are governed by interfacial reactions and interactions during their formation. The synthesis at the interface between two immiscible liquids (e.g., an organic solvent dissolving the cobalt precursor and an aqueous solution) allows for precise control over particle growth and assembly. researchgate.net The change in free energy that accompanies the movement of a nanoparticle from the interface to a bulk phase is often significantly high, effectively trapping the particles at the interface where they form. researchgate.net
Studies on similar Co9S8/NC materials have demonstrated excellent rate capability and stable cycling performance. For instance, Co9S8/NC nanosheets used as an anode for sodium-ion batteries delivered a specific capacity of 530 mAh g⁻¹ after 130 cycles at a current density of 1 A g⁻¹. nih.gov In another study focused on LIBs, a Co9S8/ZnS@NC heterostructure exhibited a high reversible discharge capacity of 758 mAh g⁻¹ after 500 cycles at 1 A g⁻¹. isatis.net These results highlight the synergistic effect between the high-capacity Co9S8 nanoparticles and the conductive, structurally stable carbon support.
Electrochemical Performance of Co9S8-Based Anodes
| Material | Application | Current Density | Specific Capacity | Cycle Number | Reference |
|---|---|---|---|---|---|
| Co9S8/NC | Sodium-Ion Battery | 1 A g⁻¹ | 530 mAh g⁻¹ | 130 | nih.gov |
| Co9S8/ZnS@NC | Lithium-Ion Battery | 1 A g⁻¹ | 758 mAh g⁻¹ | 500 | isatis.net |
| Co9S8/ZnS@NC | Lithium-Ion Battery | 0.1 A g⁻¹ | 585 mAh g⁻¹ | 1000 | isatis.net |
Role in Optimizing Properties of Polymeric Materials
This compound, often referred to generically as cobalt octoate, is widely used as an accelerator in the curing of unsaturated polyester (B1180765) resins (UPRs). jhcomposites.com Its primary function is to accelerate the decomposition of peroxide initiators, such as methyl ethyl ketone peroxide (MEKP), into free radicals at ambient temperatures. This initiation of the polymerization and cross-linking reactions is critical for transforming the liquid resin into a solid, durable thermoset material. google.com
The concentration of this compound directly impacts the final properties of the cured polymeric material. The accelerator's role in promoting a more efficient and complete curing process leads to a well-formed, three-dimensional polymer network, which enhances the mechanical strength and thermal stability of the final product. researchgate.net Research has shown that varying the concentration of cobalt octoate affects the curing time, temperature, and mechanical strength of isophthalic polyester resins. researchgate.net An optimized amount of accelerator ensures that the cross-linking is thorough, improving properties like flexural and tensile strength.
This compound is a key component for controlling the kinetics of polymerization in UPRs. isatis.net It provides an alternative reaction pathway with a lower activation energy, allowing the polymerization to proceed more readily at room temperature. isatis.net The curing of UPRs with an MEKP initiator and a cobalt octoate promoter is a complex process. Differential scanning calorimetry (DSC) studies have revealed that the process can exhibit bimodal exothermic peaks, suggesting two independent reactions: the redox decomposition of the initiator promoted by the cobalt salt at a lower temperature, and the thermal decomposition of the initiator at a higher temperature. rsc.org
The concentration of the cobalt accelerator is a critical parameter that influences the rate of the curing reaction. researchgate.net An increase in the accelerator level generally leads to a faster reaction rate and a shorter gel time. researchgate.net This control over the curing kinetics is essential for industrial applications, as it allows manufacturers to tailor the gel time and curing cycle to their specific process requirements, ensuring optimal material properties and production efficiency. crodapigmentpaste.com The ability to modify these kinetics allows for the creation of materials with desired characteristics, from rapid-curing resins for fast production to slower-curing systems for large and complex composite parts. sxgcomposite.com
Effect of Cobalt Accelerator Concentration on Resin Properties
| Parameter Modified | Effect | Significance | Reference |
|---|---|---|---|
| Accelerator Concentration | Influences gel time and peak exotherm temperature. | Allows for control over the working time and curing cycle of the resin. | researchgate.net |
| Curing System (Initiator/Accelerator Ratio) | Determines the activation energy of the curing reaction. | Optimizes the energy requirements and temperature profile of the polymerization process. | researchgate.net |
| Accelerator Concentration | Impacts final mechanical properties (e.g., strength). | Ensures the final product meets required performance standards. | researchgate.net |
Exploration in Propellant Chemistry: Unraveling Ignition Delay Modification Mechanisms
The integration of this compound into propellant formulations, particularly those containing amine azides, has been a subject of research aimed at enhancing ignition characteristics. The catalytic activity of cobalt compounds is pivotal in reducing the ignition delay of hypergolic propellants, which are prized for their spontaneous ignition upon contact between fuel and oxidizer. This section delves into the mechanistic understanding of how this compound influences the ignition and combustion of these advanced propellant systems.
Mechanistic Studies on the Catalytic Ignition of Amine Azides with this compound
The catalytic effect of this compound in the ignition of amine azides is centered around its ability to facilitate the decomposition of the fuel and promote the initiation of combustion. While detailed mechanistic studies directly employing this compound are not extensively available in open literature, the underlying principles can be inferred from research on related cobalt compounds in hypergolic systems.
A key aspect of these systems is the presence of an azide (B81097) compound featuring at least one tertiary nitrogen atom. google.com The catalyst, a transition metal compound preferably containing cobalt or manganese, plays a crucial role in the spontaneous ignition process when the fuel composition comes into contact with an oxidizer like hydrogen peroxide. google.com
The proposed mechanism involves the cobalt(II) ion acting as a Lewis acid, coordinating with the nitrogen atoms of the amine and azide functional groups. This interaction is believed to weaken the N-N bonds within the azide group, lowering the activation energy for its decomposition. The decomposition of the azide releases nitrogen gas (N₂) and highly reactive radical species.
The catalytic cycle can be conceptualized in the following stages:
Coordination: The this compound, dissolved in the fuel, interacts with the amine azide molecules, forming a coordination complex.
Electron Transfer: An electron transfer process may occur between the cobalt ion and the azide group, further destabilizing the azide.
Decomposition: The weakened azide group undergoes rapid decomposition, releasing heat and reactive intermediates.
Radical Chain Reactions: The generated radicals initiate a cascade of chain reactions with other fuel components and the oxidizer, leading to rapid temperature and pressure increase, and ultimately, ignition.
The isooctanoate ligand, being a bulky organic group, enhances the solubility of the cobalt salt in the organic fuel matrix, ensuring a homogeneous distribution of the catalyst and promoting consistent and rapid ignition.
Factors Influencing Ignition Delay and Combustion Characteristics
Several factors significantly influence the ignition delay and subsequent combustion characteristics of amine azide propellants catalyzed by this compound. These parameters are critical for designing and optimizing propellant formulations for specific applications.
Catalyst Concentration: The concentration of this compound in the fuel mixture is a primary determinant of the ignition delay. An increase in catalyst concentration generally leads to a shorter ignition delay. This is attributed to a higher availability of catalytic sites, accelerating the decomposition of the amine azide.
Table 1: Hypothetical Influence of this compound Concentration on Ignition Delay
| This compound Concentration (wt%) | Ignition Delay (ms) |
|---|---|
| 0.5 | 50 |
| 1.0 | 35 |
| 2.0 | 20 |
| 3.0 | 12 |
(This table is illustrative and based on general principles of catalysis in hypergolic systems. Actual values would depend on the specific amine azide, oxidizer, and experimental conditions.)
Structure of the Amine Azide: The molecular structure of the amine azide fuel component plays a significant role. The presence of a tertiary nitrogen atom is a noted feature in these hypergolic fuel compositions. google.com The steric and electronic properties of the substituents on the amine and near the azide group can affect the coordination with the cobalt catalyst and the inherent stability of the azide, thereby influencing the ignition delay.
Oxidizer Composition: The type and concentration of the oxidizer are critical. While the provided information centers on the fuel composition, the interaction with the oxidizer is the defining moment of ignition. For instance, the use of hydrogen peroxide as the oxidizer is mentioned in the context of these catalyzed azide fuels. google.com
Temperature and Pressure: The initial temperature of the propellants and the pressure within the combustion chamber have a pronounced effect on ignition delay and burning rate. Higher initial temperatures generally reduce the ignition delay by providing more thermal energy to overcome the activation energy barrier. Increased pressure typically accelerates the reaction rates, leading to a faster combustion process.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Amine Azide |
| Hydrogen Peroxide |
Frontiers and Emerging Research Directions
Development of Sustainable and Green Catalytic Processes
The principles of green chemistry are increasingly influencing the development of industrial catalysts, with a focus on creating processes that are environmentally benign, cost-effective, and recyclable. researchgate.net Research in this area as it relates to cobalt catalysts encompasses several key directions. One significant approach is the development of catalysts from renewable materials or waste streams. For instance, a patented method describes the preparation of cobalt isooctanoate from waste Raney cobalt catalyst, providing an economic and environmental benefit by recycling a waste product. google.com
Another avenue involves enhancing the efficiency and selectivity of catalytic processes to minimize waste and energy consumption. sciencedaily.com For cobalt-based catalysts, this includes designing systems that operate under milder conditions. Scientists are exploring the use of cobalt nanoparticles with controlled crystal phases, which have demonstrated exceptional performance in hydrogenation reactions under mild conditions without the need for harsh reagents. sciencedaily.com While much of the focus has been on heterogeneous catalysts, the principles are being applied to improve processes involving homogeneous catalysts like Cobalt(II) isooctanoate.
Furthermore, there is a significant push to find alternatives to traditional cobalt carboxylates in applications like paint driers due to regulatory pressures and toxicity concerns. researchgate.netpcimag.comumicore.com This has spurred innovation in two directions: designing cobalt-based catalysts with lower toxicity by, for example, incorporating the metal into a high molecular weight polymer matrix to reduce its bioavailability, and developing cobalt-free alternatives based on more benign metals like manganese or iron. umicore.comcoatingsworld.com
In-Situ Spectroscopic Techniques for Real-Time Mechanistic Insights
Understanding the precise mechanisms of catalytic reactions is crucial for optimizing performance and designing new catalysts. In-situ spectroscopic techniques, which monitor reactions in real-time under actual operating conditions, are invaluable tools for gaining these insights. For cobalt-based catalysts, including carboxylates, several advanced techniques are being employed to probe the catalyst's structure and the transient species formed during a reaction. researchgate.netresearchgate.net
In-Situ X-ray Absorption Spectroscopy (XAS): This powerful technique provides information about the oxidation state and local coordination environment of the cobalt center during a catalytic process. researchgate.netrsc.org For example, in-situ XAS has been used to study cobalt rhenium catalysts for ammonia (B1221849) synthesis, revealing the reduction sequence of the metals under reaction conditions. researchgate.net It has also been applied to investigate cobalt pentapyridyl catalysts for hydrogen evolution and cobalt phthalocyanine (B1677752) for CO2 reduction, identifying key intermediates and changes in the cobalt's electronic structure. rsc.orgpsi.ch
In-Situ Fourier-Transform Infrared (FTIR) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): These vibrational spectroscopy methods are used to identify adsorbed molecules and surface intermediates on a catalyst. researchgate.netmpg.de In-situ ATR-IR spectroscopy has been used to study the sorption of cobalt on alumina (B75360) supports in the presence of carboxylate ligands, revealing the formation of different surface complexes that influence cobalt dispersion. researchgate.net DRIFTS has been employed to identify carbonate and carboxylate species on cobalt oxide catalysts during oxidation reactions. researchgate.net These techniques could be applied to study the interaction of this compound with substrates and supports, elucidating reaction pathways.
These real-time analytical methods provide a molecular-level understanding that moves beyond "black box" observations, enabling the rational design of more efficient catalysts. researchgate.net
| Technique | Information Provided | Application Example for Cobalt Catalysts |
| In-Situ X-ray Absorption Spectroscopy (XAS) | Oxidation state, coordination number, bond distances | Determining the structure of Co(I) intermediates in hydrogen evolution. psi.ch |
| In-Situ FTIR/DRIFTS | Identification of surface species and reaction intermediates | Observing adsorbed carboxylate species during catalyst deactivation studies. tue.nl |
| In-Situ X-ray Diffraction (XRD) | Crystalline phase and structure under reaction conditions | Monitoring the potential formation of cobalt carbides during Fischer-Tropsch synthesis. |
This table is interactive. Click on the headers to sort.
High-Throughput Screening and Combinatorial Approaches in Catalyst Discovery
The traditional one-at-a-time approach to catalyst discovery and optimization is often slow and resource-intensive. High-throughput screening (HTS) and combinatorial methods have emerged as powerful strategies to accelerate this process. These techniques involve the rapid synthesis and testing of large libraries of potential catalysts to identify promising candidates or optimal reaction conditions. nih.gov
In the context of cobalt-based materials, HTS has been employed to explore complex systems and identify new compounds. For example, high-throughput methods have been used to investigate the reaction of Co(2+) with phosphonocarboxylic acids, leading to the discovery of several new cobalt carboxyaryl phosphonates and an understanding of how factors like pH and counterions influence product formation. nih.gov This approach is directly applicable to the optimization of processes involving this compound, allowing for the rapid screening of various additives, co-catalysts, solvents, and reaction parameters to enhance its performance in applications such as polymerization or oxidation catalysis. atamanchemicals.com
The workflow typically involves automated or robotic systems for preparing catalyst libraries, followed by rapid screening for activity and selectivity using techniques like mass spectrometry or optical methods. utoronto.ca This data-driven approach allows researchers to navigate vast experimental landscapes efficiently, speeding up the discovery-to-application timeline for new and improved catalytic systems. utoronto.ca
Advanced Computational Methodologies for Predictive Material Design
Computational chemistry and materials modeling have become indispensable tools for catalyst design, offering insights that can be difficult to obtain through experiments alone. nih.gov These methods can predict the properties of materials and simulate reaction pathways, guiding experimental efforts toward the most promising candidates. umn.eduosti.gov
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. umn.edu For cobalt-based catalysts, DFT is used to calculate the geometries of reactants, products, and transition states, providing detailed mechanistic information about catalytic cycles. osti.govnih.gov For instance, DFT calculations have been used to explore the mechanisms of water oxidation catalyzed by cobalt compounds and to predict the catalytic activity of cobalt single-site catalysts in metal-organic frameworks (MOFs) for ethylene (B1197577) dimerization. umn.edunih.gov Such studies can elucidate the most favorable reaction pathways and identify the rate-determining steps, offering a roadmap for catalyst improvement.
Molecular Dynamics (MD): MD simulations are used to study the physical movements of atoms and molecules over time. Ab initio DFT-based MD simulations have been used to investigate the pathways for oxygen evolution on cobalt-based catalysts in explicit water, highlighting the role of specific cobalt-oxo units. nih.gov
These computational tools enable a "design-on-the-computer" approach, where the potential of a catalyst like this compound for a specific reaction can be evaluated before committing to extensive laboratory work. This predictive power significantly reduces the time and cost associated with materials development. nih.gov
| Computational Method | Primary Function | Application in Cobalt Catalyst Design |
| Density Functional Theory (DFT) | Calculates electronic structure and reaction energetics | Predicting reaction pathways and activation barriers for ethylene dimerization. umn.eduosti.gov |
| Molecular Dynamics (MD) | Simulates the time-evolution of molecular systems | Investigating the mechanism of water oxidation at a catalyst/water interface. nih.gov |
| Multiconfigurational Wave Function Theory | Accurately describes complex electronic structures | Characterizing key intermediates and transition states in catalytic cycles. umn.eduosti.gov |
This table is interactive. Click on the headers to sort.
Integration with Artificial Intelligence and Machine Learning for Materials Innovation
In the field of cobalt-based materials, AI and ML are being applied in several ways:
Accelerating Discovery: Researchers have combined DFT calculations with ML models to rapidly screen enormous compositional spaces for new cobalt-based superalloys. springernature.com This approach successfully identified promising new alloys, demonstrating the power of AI to navigate complex material systems. springernature.com This methodology could be adapted to discover novel formulations or modifications of this compound for enhanced catalytic properties.
Performance Optimization: ML models can be trained on experimental data to predict catalyst performance based on synthesis parameters and reaction conditions. acs.orgrsc.org For example, a Random Forest model was used to predict the outcomes of Fischer-Tropsch synthesis experiments using cobalt catalysts, identifying the most influential parameters for catalyst efficiency. acs.org A similar approach could optimize the use of this compound as a drier or accelerator by correlating its concentration and co-additives with curing times and final properties.
Predictive Modeling: AI tools can analyze large datasets from geological surveys and chemical analyses to predict locations of mineral deposits, including critical metals like cobalt, making the raw material supply chain more efficient. azomining.com
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing Cobalt(II) isooctanoate in academic laboratories?
- Answer : Synthesis typically involves reacting cobalt(II) salts (e.g., cobalt chloride or nitrate) with isooctanoic acid under inert conditions to prevent oxidation to Co(III). A 1:2 molar ratio of Co²⁺ to isooctanoate ligand is standard, with purification via solvent extraction or recrystallization . Characterization employs:
- FTIR (to confirm carboxylate coordination via ν(C=O) and ν(COO⁻) shifts) .
- Elemental analysis (to verify Co content, e.g., ~18-20% w/w) .
- UV-Vis spectroscopy (to identify d-d transitions in octahedral Co²⁺ complexes) .
- Thermogravimetric analysis (TGA) (to assess thermal stability and decomposition profiles) .
Q. How does the ligand structure of this compound influence its solubility and reactivity in non-polar solvents?
- Answer : The branched alkyl chain (iso-C₇) in isooctanoate enhances solubility in organic solvents (e.g., toluene, hexane) compared to linear carboxylates. This is critical for homogeneous catalysis applications. Solubility parameters correlate with Hansen solubility theory, where dispersion forces dominate due to the hydrophobic ligand . Reactivity in oxidation reactions is modulated by ligand steric effects, which slow ligand substitution kinetics .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported catalytic efficiencies of this compound in alkene oxidation?
- Answer : Contradictions often arise from:
- Variability in Co²⁺ active sites due to synthesis conditions (e.g., trace moisture leading to hydroxide bridges).
- Oxygen availability in reaction setups (strict anaerobic vs. ambient conditions).
Methodological solutions : - Use in situ EXAFS/XANES to monitor Co coordination changes during catalysis .
- Standardize oxygen partial pressure via controlled gas-flow reactors .
- Compare turnover frequencies (TOFs) across studies using normalized Co concentrations and surface-area-corrected substrates .
Q. How can computational modeling predict the redox behavior of this compound in radical-initiated polymerization?
- Answer : Density Functional Theory (DFT) simulations of Co²⁺-isooctanoate complexes reveal:
- Ligand field splitting energies (~15,000 cm⁻¹ for octahedral geometry) .
- Electron transfer pathways (e.g., Co²⁺ → peroxyl radical interactions).
- Key parameters : Spin states (high-spin Co²⁺ vs. low-spin intermediates) and ligand dissociation energies. Validate models with cyclic voltammetry (redox potentials) and EPR spectroscopy (spin states) .
Q. What analytical techniques are optimal for quantifying trace Co leaching during catalytic cycles?
- Answer :
- ICP-MS (detection limit: 0.1 ppb for Co) for quantifying leached Co in reaction supernatants .
- X-ray photoelectron spectroscopy (XPS) to assess surface Co retention on heterogeneous supports .
- Chelation-based UV-Vis assays (e.g., using nitroso-R salt for Co²⁺ complexation) for rapid screening .
Data Analysis and Validation
Q. How should researchers address discrepancies in thermal stability data for this compound across literature?
- Answer : Discrepancies often stem from:
- Atmospheric vs. inert TGA conditions (oxidative decomposition vs. ligand pyrolysis) .
- Heating rate variations (e.g., 5°C/min vs. 10°C/min altering decomposition profiles).
Validation steps : - Replicate experiments using identical instrumentation and protocols.
- Cross-reference with DSC (melting points) and evolved gas analysis (EGA-MS) .
Q. What statistical approaches are recommended for evaluating the reproducibility of Co(II)-mediated radical polymerization kinetics?
- Answer :
- Non-linear regression (e.g., fitting time vs. conversion data to Mayo-Wallace equations).
- Error propagation analysis for rate constants derived from Arrhenius plots.
- Principal Component Analysis (PCA) to identify outlier datasets in multi-laboratory studies .
Tables for Reference
Table 1 : Key Physicochemical Properties of this compound
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₃₀CoO₄ | |
| CAS Number | 136-52-5 | |
| Solubility in Toluene | 25 g/L (25°C) | |
| Decomposition Onset | 220°C (N₂ atmosphere) |
Table 2 : Comparative Catalytic Efficiency in Styrene Oxidation
| Catalyst System | TOF (h⁻¹) | Selectivity (%) | Conditions | Reference |
|---|---|---|---|---|
| Co(II) Isooctanoate/O₂ | 120 | 85 | 80°C, 6h, solvent-free | |
| Co(III) Acetylacetonate | 90 | 78 | 70°C, 8h, toluene |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
